![molecular formula C6H5BrClNO2S B2363835 2-Bromo-4-chlorobenzenesulfonamide CAS No. 1261608-80-3](/img/structure/B2363835.png)
2-Bromo-4-chlorobenzenesulfonamide
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Description
2-Bromo-4-chlorobenzenesulfonamide is a chemical compound with the empirical formula C6H5BrClNO2S . It is a derivative of benzenesulfonamide, which is a class of organic compounds that contain a sulfonamide group attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-chlorobenzenesulfonamide consists of a benzene ring with a sulfonamide group (-SO2NH2), a bromine atom, and a chlorine atom attached to it . The molecular weight of the compound is 270.53 g/mol .Physical And Chemical Properties Analysis
2-Bromo-4-chlorobenzenesulfonamide is a solid substance with a melting point of 172-176 °C . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Analytical Applications
2-Bromo-4-chlorobenzenesulfonamide and related compounds have been employed in various analytical applications. For instance, aromatic sulfonyl haloamines like chloramine-B and bromamine-T, which are chemically related to 2-Bromo-4-chlorobenzenesulfonamide, have been used as analytical reagents. They are effective in estimating substances like indigocarmine in solutions, with the oxidized product, isatinsulfonate, being estimated spectrophotometrically (Mahadevappa et al., 1981).
Synthesis and Biological Screening
A study on the synthesis of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide reported the preparation of various derivatives with potential biological applications. These compounds exhibited moderate to good activities against Gram-negative and Gram-positive bacteria, and also showed enzyme inhibition potential against lipoxygenase and chymotrypsin enzymes (Aziz‐ur‐Rehman et al., 2014).
Applications in Cancer Treatment
In the field of cancer treatment, especially in photodynamic therapy, compounds related to 2-Bromo-4-chlorobenzenesulfonamide have shown promise. A study synthesized new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base, demonstrating their potential as Type II photosensitizers due to their high singlet oxygen quantum yield and appropriate photodegradation quantum yield, which are important for Type II mechanisms in photodynamic therapy (Pişkin et al., 2020).
Structural and Spectroscopic Studies
Structural properties of para-halogen benzenesulfonamides, including 2-Bromo-4-chlorobenzenesulfonamide, have been studied using techniques like Hartree–Fock and density functional theory. These studies help in understanding the effects of halogen substituents on the characteristic bands in the spectra of these compounds (Karabacak et al., 2009).
properties
IUPAC Name |
2-bromo-4-chlorobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO2S/c7-5-3-4(8)1-2-6(5)12(9,10)11/h1-3H,(H2,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRGJJSXZBOHIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.53 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-chlorobenzenesulfonamide |
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